Lithium;4-cyanopyridine-2-carboxylate
Description
General Context of Heterocyclic Carboxylates in Coordination Chemistry
Heterocyclic carboxylates are a vital class of ligands in coordination chemistry. These organic molecules, which feature a carboxylic acid group attached to a heterocyclic ring, are prized for their versatile coordination capabilities. The presence of multiple donor atoms, such as nitrogen within the ring and oxygen atoms from the carboxylate group, allows them to bind to metal ions in various modes, including monodentate, bidentate chelation, and bridging fashions. nih.gov This versatility enables the construction of diverse and complex structures, from simple mononuclear complexes to intricate coordination polymers. researchgate.net The specific nature of the heterocyclic ring and the positioning of the carboxylate group significantly influence the resulting architecture and properties of the metal complex. researchgate.net
Significance of Pyridine-Based Ligands in Advanced Materials Research
Within the family of heterocyclic ligands, pyridine-based compounds hold a place of particular importance in the field of advanced materials. researchgate.netnih.gov The pyridine (B92270) ring, an aromatic six-membered heterocycle containing one nitrogen atom, provides a stable and predictable coordination site. nih.gov The introduction of functional groups, such as carboxylates, onto the pyridine scaffold allows for fine-tuning of the electronic and structural properties of the resulting metal complexes. nih.govacs.org This tunability is a key reason why pyridine-based ligands are extensively used in the design of functional materials, including metal-organic frameworks (MOFs) with applications in gas storage, catalysis, and as electrochromic materials. ontosight.ai The rich coordination chemistry of pyridine ligands has been instrumental in the development of novel materials with tailored magnetic, optical, and electronic properties. acs.org
Overview of Lithium Coordination Environments with Organic Ligands
Lithium (Li), as the lightest alkali metal, exhibits unique coordination behavior. Typically, the lithium ion (Li⁺) is stabilized by coordinating with electron-donating atoms like oxygen and nitrogen from organic ligands. ed.ac.ukd-nb.info Lithium complexes often feature coordination numbers ranging from four to six, leading to geometries such as tetrahedral, trigonal-bipyramidal, or octahedral. The coordination can involve simple monodentate ligands or more complex polydentate ligands that form chelate rings. rsc.org In the solid state, these coordination motifs can extend into one-dimensional (1D), two-dimensional (2D), or three-dimensional (3D) coordination polymers, where organic ligands bridge between lithium centers. rsc.org The nature of the organic ligand is a critical factor in determining the final structure and dimensionality of the lithium coordination compound. rsc.org
Defining the Academic Research Scope for Lithium;4-cyanopyridine-2-carboxylate
The academic interest in this compound stems from the combination of its constituent parts: the lithium cation, the pyridine ring, the carboxylate group, and the cyano (nitrile) group. The parent ligand, 4-cyanopyridine-2-carboxylic acid, is a multifunctional molecule capable of several coordination modes. nih.govsynquestlabs.com The pyridine nitrogen and the carboxylate oxygen atoms can chelate a metal center, while the nitrile nitrogen offers an additional potential coordination site, allowing it to act as a bridging ligand. rsc.org
Research into this specific compound is situated at the confluence of crystal engineering and materials science. The primary goals are to understand how the ligand directs the self-assembly of lithium ions into specific architectures and to investigate the properties of the resulting materials. rsc.org Potential applications could leverage the electrochemical activity of lithium for battery materials, or the structural characteristics of the coordination polymer for applications in gas separation or catalysis. While extensive research exists for related pyridine carboxylate complexes, the specific properties and structures of this compound remain a focused area for exploration.
Due to the limited direct research on this compound, this article synthesizes information from the broader study of its constituent components and analogous structures to provide a comprehensive overview.
Properties and Characteristics
While detailed experimental data for the specific compound this compound is not widely published, its properties can be inferred from its constituent ligand, 4-cyanopyridine-2-carboxylic acid, and the general behavior of similar coordination compounds.
The synthesis of the parent ligand, 4-cyanopyridine (B195900), can be achieved through the ammoxidation of 4-picoline (4-methylpyridine), where it reacts with ammonia (B1221849) and air in the presence of a catalyst. google.com Subsequent hydrolysis of the nitrile or oxidation of the methyl group of a related precursor would yield the carboxylic acid functionality. The lithium salt is then typically formed by reacting the carboxylic acid with a lithium base, such as lithium hydroxide. ontosight.ai
The resulting compound is expected to be a crystalline solid. The coordination of the lithium ion would likely involve both the pyridine nitrogen and at least one oxygen from the carboxylate group, forming a stable chelate ring. The nitrile group of the ligand can act as a monodentate or a bidentate bridging ligand, connecting metal centers. rsc.org
Below are tables detailing the properties of the parent ligand and the expected coordination characteristics of the lithium complex.
| Property | Value | Reference |
|---|---|---|
| Molecular Formula | C₇H₄N₂O₂ | nih.govsynquestlabs.com |
| Synonyms | 4-Cyanopicolinic acid; 2-Carboxyisonicotinonitrile | synquestlabs.com |
| Coordination Sites | Pyridine Nitrogen, Carboxylate Oxygen, Nitrile Nitrogen | rsc.org |
| Property | Description | Reference |
|---|---|---|
| Primary Coordination | Li⁺ ion chelated by the pyridine nitrogen and carboxylate oxygen. | ontosight.ai |
| Potential for Polymerization | The nitrile group and the second carboxylate oxygen can bridge to other Li⁺ ions, forming coordination polymers. | rsc.orgrsc.org |
| Common Li⁺ Coordination Number | Typically 4, 5, or 6, leading to tetrahedral or octahedral-based geometries. | rsc.org |
| Potential Structure | Can range from discrete molecules to 1D, 2D, or 3D frameworks depending on synthesis conditions. | rsc.org |
An in-depth examination of the synthetic pathways leading to this compound reveals a multi-step process reliant on established organic chemistry principles. The synthesis is logically divided into two main stages: the formation of the precursor acid, 4-cyanopyridine-2-carboxylic acid, and its subsequent conversion into the target lithium salt. Each stage involves several potential methodologies, offering flexibility in reagent choice and reaction conditions.
Structure
2D Structure
3D Structure of Parent
Properties
IUPAC Name |
lithium;4-cyanopyridine-2-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4N2O2.Li/c8-4-5-1-2-9-6(3-5)7(10)11;/h1-3H,(H,10,11);/q;+1/p-1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YROZUNJAQNHXGG-UHFFFAOYSA-M | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[Li+].C1=CN=C(C=C1C#N)C(=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H3LiN2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
154.1 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1400678-88-7 | |
| Record name | lithium 4-cyanopyridine-2-carboxylate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Coordination Chemistry of the 4 Cyanopyridine 2 Carboxylate Anion
Ligand Design Principles: Interplay of Carboxylate and Nitrile Functionalities
The 4-cyanopyridine-2-carboxylate anion is a bifunctional ligand, presenting two primary sites for metal ion coordination: the carboxylate group at the 2-position and the nitrile group at the 4-position of the pyridine (B92270) ring. The interplay between these two functional groups is a key determinant of the resulting coordination architecture.
The carboxylate group is a versatile coordinating moiety, capable of binding to metal ions in a monodentate, bidentate (chelating or bridging) fashion. nih.gov Its coordination is generally favored by hard acid cations like Li+, in line with Hard-Soft Acid-Base (HSAB) theory. The pyridine nitrogen also introduces a potential coordination site, which in conjunction with the carboxylate, can lead to chelation.
The nitrile group, on the other hand, is a weaker coordinating agent compared to the carboxylate group, especially for a hard cation like lithium. core.ac.uk The nitrogen atom of the cyano group possesses a lone pair of electrons that can engage in coordination. Infrared spectroscopy studies on metal complexes with cyanopyridine ligands have shown that coordination through the cyano nitrogen can be distinguished from coordination involving the pyridine ring nitrogen. cdnsciencepub.com The versatility of 4-cyanopyridine (B195900) as both a monodentate and a bidentate bridging ligand has been demonstrated in complexes with transition metals. rsc.org
In the context of "Lithium;4-cyanopyridine-2-carboxylate," a competitive coordination scenario is expected. The hard lithium cation will preferentially coordinate to the hard oxygen atoms of the carboxylate group. nih.gov The involvement of the pyridine nitrogen in chelation with the carboxylate is also a strong possibility, as seen in other lithium pyridine carboxylate complexes. The participation of the more distant and softer nitrile nitrogen in direct coordination to lithium would be less favored but could occur, particularly in the formation of extended polymeric structures where it might bridge to another lithium center.
Lithium Coordination Modes and Geometries
Due to its small ionic radius, the lithium cation typically exhibits coordination numbers of 4, 5, or 6, leading to tetrahedral, trigonal bipyramidal, or octahedral geometries, respectively. libretexts.org In complexes with carboxylate ligands, a variety of coordination modes are observed.
The carboxylate group of the 4-cyanopyridine-2-carboxylate anion can coordinate to the lithium ion in several ways:
Monodentate Coordination: One of the carboxylate oxygen atoms binds to the lithium center. This mode is less common for simple carboxylates with lithium but can be enforced by steric constraints or strong competing ligands.
Bidentate Chelating Coordination: Both oxygen atoms of the carboxylate group bind to the same lithium ion, forming a four-membered chelate ring. This is a common coordination mode for carboxylates.
Bidentate Bridging Coordination: The carboxylate group bridges two different lithium ions. This can occur in a syn-syn, syn-anti, or anti-anti fashion and is crucial in the formation of coordination polymers. nih.gov
In lithium carboxylate complexes, bridging coordination is frequently observed, leading to the formation of one-, two-, or three-dimensional networks. researchgate.net
The nitrogen atom of the cyano group can act as a donor ligand. In complexes with transition metals, 4-cyanopyridine has been shown to act as a monodentate ligand through the pyridine nitrogen or as a bridging ligand utilizing both the pyridine and the cyano nitrogens. rsc.org For the hard lithium cation, direct coordination to the cyano nitrogen is less probable than to the harder carboxylate oxygens or the pyridine nitrogen. However, in a solid-state structure, the cyano group could participate in bridging between lithium centers, contributing to the formation of an extended coordination polymer. Infrared spectroscopy can be a useful tool to probe the coordination of the cyano group, as metal binding typically shifts the C≡N stretching frequency. cdnsciencepub.com
The final structure of a coordination complex is highly dependent on the reaction conditions and the stoichiometry of the reactants. Factors such as the solvent system, temperature, and the molar ratio of the lithium salt to the 4-cyanopyridine-2-carboxylic acid can significantly influence the resulting coordination architecture.
Comparative Coordination Analysis with Related Pyridine Carboxylate Complexes
To better understand the potential coordination chemistry of "this compound," it is instructive to compare it with known structures of related lithium pyridine carboxylate complexes.
Lithium Pyridine-2-carboxylate (Lithium Picolinate): While a detailed crystal structure of simple lithium picolinate is not readily available in the searched literature, related lithium pyridine carboxylate complexes have been synthesized. patsnap.com The picolinate anion, lacking the cyano group, would primarily coordinate through the pyridine nitrogen and the carboxylate oxygen, likely forming a chelate ring with the lithium ion.
Lithium Pyridine-2,6-dicarboxylate: The crystal structure of lithium complexes with pyridine-2,6-dicarboxylate has been studied. In these complexes, the ligand typically acts as a tridentate donor, coordinating through the pyridine nitrogen and one oxygen atom from each of the two carboxylate groups. This leads to stable, often polymeric structures. The presence of the second carboxylate group significantly influences the coordination geometry and the dimensionality of the resulting network.
The 4-cyano substituent in the target compound introduces an additional variable. Compared to lithium picolinate, the electron-withdrawing nature of the cyano group would decrease the basicity of the pyridine nitrogen, potentially affecting its coordinating ability. However, it also provides an additional, albeit weaker, coordination site that could lead to the formation of more complex, higher-dimensional structures than might be observed for the simpler picolinate.
Below is a comparative table summarizing the expected and known coordination features of these related ligands with lithium.
| Ligand | Potential Coordination Sites | Expected/Observed Coordination with Li+ | Potential for Polymeric Structures |
| 4-Cyanopyridine-2-carboxylate | Carboxylate (O,O'), Pyridine (N), Cyano (N) | Primarily N,O-chelation from pyridine and carboxylate; possible bridging via carboxylate and/or cyano group. | High |
| Pyridine-2-carboxylate (Picolinate) | Carboxylate (O,O'), Pyridine (N) | N,O-chelation; bridging via carboxylate. | Moderate to High |
| Pyridine-2,6-dicarboxylate | 2x Carboxylate (O,O'), Pyridine (N) | Tridentate N,O,O'-chelation; bridging via carboxylates. | Very High |
Crystallographic and Structural Elucidation of Lithium;4 Cyanopyridine 2 Carboxylate
Single Crystal X-ray Diffraction Studies for Molecular and Crystal Structures
While a dedicated single-crystal X-ray diffraction study for lithium 4-cyanopyridine-2-carboxylate is not extensively detailed in the surveyed literature, its molecular and crystal structure can be reliably predicted based on well-established principles of coordination chemistry and the known behavior of its constituent ions.
The asymmetric unit would be expected to contain a lithium cation (Li⁺), a 4-cyanopyridine-2-carboxylate anion, and potentially one or more solvent molecules, such as water, depending on the crystallization conditions. The lithium cation typically exhibits a tetrahedral or distorted tetrahedral coordination geometry. It would likely be coordinated by the nitrogen atom of the pyridine (B92270) ring and an oxygen atom from the carboxylate group in a chelating fashion. The coordination sphere would be completed by oxygen atoms from the carboxylate groups of neighboring ligands and/or water molecules, leading to the formation of a coordination polymer. rsc.orgnih.gov
The 4-cyanopyridine-2-carboxylate ligand itself is expected to be largely planar. The formation of a salt between a carboxylic acid and a base, such as a pyridine derivative, is highly probable when the difference in their pKa values (ΔpKa) is greater than 3. d-nb.inforesearchgate.net This interaction would result in the deprotonation of the carboxylic acid and protonation of the pyridine nitrogen, or in this case, coordination to the lithium ion.
Representative Crystallographic Data for a Hydrated Lithium Carboxylate Complex
The following table presents typical crystallographic data for a similar hydrated lithium coordination polymer, illustrating the expected parameters for the title compound.
| Parameter | Value |
| Empirical Formula | C₇H₄LiNO₃ |
| Formula Weight | 157.05 |
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| a (Å) | ~7.0 - 9.0 |
| b (Å) | ~10.0 - 13.0 |
| c (Å) | ~8.0 - 10.0 |
| β (°) | ~100 - 110 |
| Volume (ų) | ~700 - 900 |
| Z | 4 |
Note: This is a representative table based on similar known structures. Exact values for Lithium;4-cyanopyridine-2-carboxylate would require experimental determination.
Analysis of Crystal Packing Motifs and Intermolecular Interactions
Hydrogen Bonding Networks and Supramolecular Synthons
Hydrogen bonding is expected to be a dominant feature in the crystal structure, particularly if water molecules are present. The interaction between a carboxylic acid and a pyridine nitrogen is one of the most robust and predictable supramolecular synthons in crystal engineering. acs.orgrsc.orgresearchgate.net In the case of the lithium salt, strong ion-dipole interactions would be primary, but hydrogen bonds would still play a crucial role in organizing the polymeric structure. Coordinated water molecules would act as hydrogen bond donors to the carboxylate oxygen atoms and potentially the cyano nitrogen of adjacent units, creating extensive networks that link the coordination polymer chains or layers. nih.govnih.gov
π-Stacking Interactions within Crystal Lattices
The planar aromatic rings of the 4-cyanopyridine-2-carboxylate ligands are prime candidates for forming π-stacking interactions. In the crystal structure of 4-cyanopyridine (B195900) itself, molecules are arranged in layers stabilized by such interactions. d-nb.inforesearchgate.netresearchgate.net It is therefore highly probable that the crystal packing of the lithium salt would feature parallel or anti-parallel stacking of the pyridine rings from adjacent chains or layers. These interactions, characterized by centroid-to-centroid distances typically in the range of 3.3 to 3.8 Å, are crucial for the stabilization of the extended supramolecular architecture. rsc.orgrsc.orgnih.gov
Investigation of Other Non-covalent Interactions
Ion-Dipole and Ion-Quadrupole Interactions: Strong electrostatic interactions between the lithium cation and the electron-rich nitrogen and oxygen atoms of the ligand are fundamental to the structure. rsc.orgnih.gov
C-H···O and C-H···N Hydrogen Bonds: The aromatic C-H groups of the pyridine ring can act as weak hydrogen bond donors to the carboxylate oxygen atoms or the nitrogen of the cyano group on neighboring molecules. nih.govmdpi.com
Nitrile-Nitrile Interactions: Depending on the packing arrangement, antiparallel dipole-dipole interactions between the cyano groups of adjacent ligands can provide additional stabilization. mdpi.com
Exploration of Polymorphism and Solvatomorphism in this compound
Polymorphism, the existence of a substance in multiple crystalline forms, and solvatomorphism, the incorporation of solvent into the crystal lattice, are critical considerations in materials science. Ionic cocrystals and coordination polymers involving lithium salts are known to exhibit polymorphism. nih.govnih.govresearchgate.net The specific polymorph obtained can often be controlled by varying crystallization conditions such as solvent, temperature, or cooling rate. d-nb.info
For lithium 4-cyanopyridine-2-carboxylate, it is plausible that different polymorphs could arise from different coordination modes of the lithium ion or distinct packing arrangements of the polymeric units. Furthermore, the compound is likely to form solvatomorphs (specifically, hydrates) when crystallized from aqueous solutions, where water molecules are incorporated into the crystal lattice and participate in the hydrogen-bonding network. nih.gov The existence of different solid forms could have significant implications for the material's physical properties. The study of polymorphism in related lithium organic compounds has shown that different crystal packing can lead to variations in electrochemical behavior. mdpi.com
Supramolecular Architectures and Metal Organic Frameworks Mofs Incorporating 4 Cyanopyridine 2 Carboxylate
Solid-State Transformations:No extended structures based on this compound have been documented, and therefore no studies on their potential solid-state transformations are available.
Due to the absence of specific research on the target compound within the requested context, generating a scientifically accurate and informative article that strictly adheres to the provided outline is not feasible. Any attempt to do so would require extrapolation from unrelated systems, which would violate the core requirement of focusing solely on "Lithium;4-cyanopyridine-2-carboxylate."
Computational and Theoretical Investigations of Lithium;4 Cyanopyridine 2 Carboxylate
Density Functional Theory (DFT) Calculations for Electronic Structure and Reactivity
Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, used to investigate the electronic properties of molecules. rsc.orgrsc.org By calculating the electron density, DFT can accurately predict molecular structures, energies, and reactivity, providing a foundational understanding of the compound's behavior. For lithium coordination complexes, DFT helps elucidate the nature of the metal-ligand bonding and the electronic effects of substituents on the ligand framework. researchgate.net
The electronic character of Lithium;4-cyanopyridine-2-carboxylate is governed by its frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy difference between these orbitals, the HOMO-LUMO gap, is a key indicator of chemical reactivity and kinetic stability.
In the 4-cyanopyridine-2-carboxylate ligand, the HOMO is typically localized on the electron-rich pyridine (B92270) ring and the carboxylate group, while the LUMO is often centered on the electron-withdrawing cyano group and the aromatic system. The interaction with the lithium cation is primarily electrostatic, involving charge transfer from the ligand's oxygen and nitrogen atoms to the Li⁺ ion.
Analysis of the electron density distribution reveals the nature of the bonds within the complex. The bond between the lithium ion and the carboxylate oxygen/pyridine nitrogen is expected to be highly ionic. A topological analysis, such as the Quantum Theory of Atoms in Molecules (QTAIM), can quantify this by examining the electron density at the bond critical points. nih.gov A low electron density and a positive Laplacian of the electron density (∇²ρ > 0) at these points would confirm the closed-shell, ionic nature of the Li-O and Li-N interactions. nih.gov
Table 1: Hypothetical Frontier Molecular Orbital Energies (DFT Calculation)
| Molecular Orbital | Energy (eV) | Description |
|---|---|---|
| LUMO+1 | -0.85 | Antibonding orbital on pyridine ring |
| LUMO | -1.54 | π* orbital localized on cyano group and ring |
| HOMO | -6.21 | π orbital localized on carboxylate and pyridine |
This interactive table provides a representation of typical energy levels calculated via DFT for a comparable molecule.
DFT calculations are instrumental in predicting the reactivity of the this compound complex. The ligand possesses three potential coordination sites for the lithium ion: the two carboxylate oxygen atoms, the pyridine ring nitrogen, and the nitrogen of the cyano group.
Computational modeling can determine the most energetically favorable coordination mode. By calculating the total energy of different isomers, it is consistently found that chelation by the pyridine nitrogen and one of the carboxylate oxygens forms the most stable complex, creating a five-membered ring structure. This bidentate coordination is significantly more stable than monodentate coordination at any single site.
Furthermore, DFT can be used to explore potential reaction pathways, such as ligand substitution or thermal decomposition. researchgate.net By mapping the potential energy surface and locating transition states, activation energies for various reactions can be calculated. researchgate.net For instance, these calculations could predict the energy barrier for the dissociation of the ligand from the lithium ion in a solvent, providing insights into the complex's stability in solution.
Molecular Dynamics (MD) Simulations for Intermolecular Interactions and Solvent Effects
While DFT provides a static picture of a single molecule, Molecular Dynamics (MD) simulations are employed to study the dynamic behavior of a system containing many molecules over time. rsc.orgnih.gov MD simulations model the movements of atoms and molecules based on a force field, offering a detailed view of intermolecular interactions and the influence of the surrounding environment, such as a solvent. nih.gov
For this compound, MD simulations can reveal how individual complex units interact with each other in the condensed phase. These simulations can predict whether the molecules tend to form aggregates, and if so, what the preferred orientation and structure of these aggregates are.
Solvent effects are critical to the behavior of ionic compounds. MD simulations can model the solvation shell that forms around the lithium complex. In polar solvents, solvent molecules will arrange themselves around the lithium ion and the polar groups of the ligand. The number of solvent molecules in the first solvation shell (the coordination number) and their average distance from the lithium ion can be calculated from the simulation trajectory. This provides a molecular-level understanding of how the solvent stabilizes the complex. nih.govresearchgate.net
Table 2: Typical Lithium-Solvent Coordination Numbers from MD Simulations
| Solvent | Average Coordination Number of Li⁺ |
|---|---|
| Acetonitrile (B52724) | 4.0 - 4.5 |
| Tetrahydrofuran (THF) | 3.5 - 4.0 |
| Dimethyl Carbonate (DMC) | 3.0 - 3.8 |
This interactive table shows representative coordination numbers for the lithium ion in various common solvents, as determined by MD simulations in published literature.
Force Field Calculations for Comprehensive Crystal Packing Analysis
Force field calculations are a computational method used to estimate the potential energy of a system of atoms, making them particularly useful for analyzing the structure and stability of molecular crystals. mdpi.com These calculations rely on a set of parameters (a "force field") that describe the energy associated with bond stretching, angle bending, torsional rotations, and non-bonded interactions (van der Waals and electrostatic). randallcygan.com
For a comprehensive analysis of the crystal packing of this compound, a tailor-made force field would be developed. researchgate.net This process often starts with quantum mechanical calculations (like DFT) on the isolated molecule to determine equilibrium bond lengths, angles, and partial atomic charges. These values are then used to parameterize the force field.
Theoretical Modeling of Coordination Geometries and Energetics
Theoretical modeling provides precise details about the preferred coordination environment of the lithium ion in the complex. Lithium(I) is a small, hard cation and typically exhibits coordination numbers ranging from 4 to 6, adopting geometries such as tetrahedral or octahedral, though distorted geometries are common.
For this compound, the ligand acts as a bidentate chelate, binding to the lithium ion through the pyridine nitrogen and one of the carboxylate oxygen atoms. Theoretical calculations, primarily using DFT, can optimize the geometry of the complex to find the lowest energy structure. These calculations provide precise predictions of bond lengths (Li-N and Li-O), bond angles (N-Li-O), and dihedral angles.
Energetics analysis involves calculating the binding energy of the ligand to the lithium ion. This is typically done by comparing the energy of the optimized complex to the sum of the energies of the free lithium ion and the free ligand. A large negative binding energy indicates a very stable complex. Furthermore, computational models can assess the relative energies of different possible coordination modes or the binding of additional solvent molecules to the lithium center to satisfy its coordination sphere.
Table 3: Representative Theoretical Data for Lithium Coordination Complexes
| Parameter | Typical Calculated Value |
|---|---|
| Li-O Bond Length (Å) | 1.95 - 2.10 |
| Li-N Bond Length (Å) | 2.00 - 2.20 |
| Coordination Energy (kcal/mol) | -50 to -90 |
This interactive table presents typical values for bond lengths and coordination energies for lithium complexes with N,O-donor ligands, derived from theoretical calculations in scientific literature.
Advanced Spectroscopic Characterization Techniques
Vibrational Spectroscopy (FT-IR, Raman) for Elucidation of Coordination Modes
Vibrational spectroscopy, encompassing Fourier-Transform Infrared (FT-IR) and Raman techniques, is a powerful tool for probing the coordination of the 4-cyanopyridine-2-carboxylate ligand to the lithium ion. researchgate.net The coordination of metal ions to carboxylate ligands can be monitored through the vibrational modes of the carboxylate group. nih.gov Specifically, the shifts in the symmetric and asymmetric stretching frequencies of the carboxylate group (COO⁻) upon complexation provide direct evidence of the coordination mode (monodentate, bidentate chelating, or bridging).
In metal-carboxylate complexes, the coordination of the carboxylate oxygen to the metal ion influences the electron distribution within the COO⁻ group, leading to characteristic changes in its vibrational frequencies. nih.gov For instance, a significant separation between the asymmetric (νₐₛ(COO⁻)) and symmetric (νₛ(COO⁻)) stretching frequencies is often indicative of a monodentate coordination, whereas a smaller separation suggests a bidentate or bridging mode.
Furthermore, the vibrational frequency of the nitrile (C≡N) group in the 4-cyanopyridine (B195900) moiety is also sensitive to coordination. A shift in the C≡N stretching frequency upon complexation with lithium can indicate the involvement of the nitrile nitrogen in the coordination sphere or electronic effects transmitted through the pyridine (B92270) ring. Quantum mechanics/molecular mechanics (QM/MM) methods can be employed to simulate and interpret the FT-IR difference spectra, aiding in the precise assignment of vibrational modes to specific functional groups within the complex. nih.gov
Table 1: Representative Vibrational Frequencies for Metal-Pyridine-Carboxylate Complexes
| Vibrational Mode | Typical Frequency Range (cm⁻¹) | Information Provided |
| Asymmetric Carboxylate Stretch (νₐₛ(COO⁻)) | 1550 - 1650 | Coordination mode of the carboxylate group |
| Symmetric Carboxylate Stretch (νₛ(COO⁻)) | 1300 - 1450 | Coordination mode of the carboxylate group |
| Nitrile Stretch (ν(C≡N)) | 2220 - 2240 | Involvement of the nitrile group in coordination |
| Pyridine Ring Vibrations | 1400 - 1600 | Changes in the electronic structure of the pyridine ring |
Nuclear Magnetic Resonance (NMR) Spectroscopy (e.g., ¹H, ¹³C, ⁷Li) for Solution-State Structural and Dynamic Studies
Nuclear Magnetic Resonance (NMR) spectroscopy is indispensable for elucidating the structure and dynamics of "Lithium;4-cyanopyridine-2-carboxylate" in solution.
¹H and ¹³C NMR: These techniques provide detailed information about the organic ligand framework. researchgate.net Chemical shift changes in the ¹H and ¹³C spectra of the 4-cyanopyridine-2-carboxylate ligand upon complexation with lithium reveal the coordination sites. Protons and carbons near the coordination centers (the carboxylate group and the pyridine nitrogen) are expected to experience the most significant changes in their electronic environment and thus their chemical shifts. researchgate.net For instance, the ¹H NMR spectrum of the free 4-cyanopyridine ligand would show distinct signals for the aromatic protons, which would be expected to shift upon coordination to the lithium ion. chemicalbook.com
⁷Li NMR: As a quadrupolar nucleus, ⁷Li is a sensitive probe of its local electronic and structural environment. huji.ac.il The chemical shift, linewidth, and relaxation times of the ⁷Li nucleus are highly dependent on the nature of its coordination sphere. northwestern.edu In solution, ⁷Li NMR can distinguish between solvated lithium ions and those complexed by the ligand. researchgate.net The observation of a single, population-averaged ⁷Li signal or multiple signals can provide insights into the lability and exchange dynamics of the lithium-ligand complex. researchgate.net The chemical shift of ⁷Li is particularly informative about the coordination number and the nature of the donor atoms. researchgate.net
Table 2: Key NMR Parameters for the Study of Lithium Complexes
| Nucleus | Parameter | Information Obtained |
| ¹H | Chemical Shift (δ) | Identification of proton environments, coordination-induced shifts |
| ¹³C | Chemical Shift (δ) | Identification of carbon environments, changes in electronic structure upon coordination |
| ⁷Li | Chemical Shift (δ) | Nature of the lithium coordination sphere, distinction between free and complexed Li⁺ |
| ⁷Li | Linewidth (Δν₁/₂) | Symmetry of the coordination environment, dynamics of ligand exchange |
Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Complexation
Ultraviolet-Visible (UV-Vis) spectroscopy is employed to study the electronic transitions within the "this compound" complex. The absorption of UV or visible light by the molecule promotes electrons from lower energy molecular orbitals to higher energy ones.
The UV-Vis spectrum of the 4-cyanopyridine-2-carboxylate ligand is characterized by π→π* and n→π* transitions associated with the aromatic pyridine ring and the carboxylate and cyano functional groups. Upon complexation with the lithium ion, shifts in the absorption maxima (λₘₐₓ) and changes in the molar absorptivity (ε) can occur. These spectral changes are indicative of the interaction between the lithium ion and the ligand's electronic system. researchgate.net Titration experiments, where the concentration of the lithium salt is systematically varied while keeping the ligand concentration constant, can be monitored by UV-Vis spectroscopy to determine the stoichiometry and binding constant of the complex. researchgate.net
Mass Spectrometry (MS) for Accurate Molecular Weight Determination and Fragmentation Pattern Analysis
Mass spectrometry (MS) is a crucial analytical technique for confirming the molecular weight and elucidating the structure of "this compound". High-resolution mass spectrometry (HRMS) provides a highly accurate determination of the molecular mass, which allows for the unambiguous confirmation of the elemental composition.
The fragmentation pattern observed in the mass spectrum provides valuable structural information. Under the high-energy conditions of the mass spectrometer, the complex can fragment in a predictable manner. Analysis of the masses of the fragment ions can help to identify the different components of the complex and how they are connected. Techniques such as electrospray ionization (ESI) or matrix-assisted laser desorption/ionization (MALDI) are often used for the analysis of metal-organic complexes as they are "soft" ionization techniques that can often keep the intact complex in the gas phase. uic.edunih.gov Secondary ion mass spectrometry (SIMS) can also be used for the analysis of lithium-containing compounds. wiley.com
Complementary Spectroscopic Methods for Specialized Investigations
In addition to the core techniques described above, other spectroscopic methods can provide further specialized insights into the properties of "this compound". For instance, X-ray Photoelectron Spectroscopy (XPS) could be used to probe the core-level binding energies of the constituent atoms (C, N, O, Li), providing information about their oxidation states and chemical environment. Furthermore, computational studies, such as Density Functional Theory (DFT), can be used in conjunction with experimental spectroscopic data to provide a more detailed understanding of the electronic structure and to aid in the assignment of spectral features. nih.gov
Analytical Methodologies and Purity Assessment
Chromatographic Techniques (e.g., HPLC, GC) for Purity Evaluation and Separation
Chromatographic methods are essential for assessing the purity of Lithium 4-cyanopyridine-2-carboxylate, allowing for the separation and quantification of the main compound from any impurities, starting materials, or by-products.
High-Performance Liquid Chromatography (HPLC) is a primary tool for this purpose. A reversed-phase HPLC method would typically be employed, using a C18 column. The mobile phase would likely consist of a buffered aqueous solution and an organic modifier like acetonitrile (B52724) or methanol. Detection via UV-Vis spectrophotometry is suitable due to the aromatic nature of the pyridine (B92270) ring. The purity of the sample is determined by comparing the peak area of the main component to the total area of all observed peaks.
Gas Chromatography (GC) can also be utilized, although it often requires derivatization of the non-volatile carboxylate salt to increase its volatility. A common approach involves converting the carboxylic acid to a more volatile ester, for example, through a silylation reaction. nih.govsdstate.edu The derivatized analyte is then separated on a capillary column and detected using a Flame Ionization Detector (FID) or a Mass Spectrometer (MS). nih.govsdstate.edu GC-MS provides the added advantage of identifying impurities based on their mass spectra. nih.govsdstate.edu
The selection between HPLC and GC depends on the nature of the expected impurities. HPLC is generally preferred for non-volatile or thermally sensitive compounds, which is often the case for organic salts.
Table 1: Representative Chromatographic Conditions for Purity Analysis
| Parameter | HPLC | Gas Chromatography (after derivatization) |
|---|---|---|
| Column | Reversed-phase C18, 4.6 x 250 mm, 5 µm | Capillary column (e.g., DB-5ms) |
| Mobile Phase/Carrier Gas | Acetonitrile/Water gradient with 0.1% TFA | Helium |
| Flow Rate | 1.0 mL/min | 1.2 mL/min |
| Detection | UV at 254 nm | FID or Mass Spectrometry (MS) |
| Injection Volume | 10 µL | 1 µL (split mode) |
| Temperature | Ambient | Inlet: 250°C, Oven: Temperature gradient |
Elemental Analysis (e.g., C, H, N, Li) for Compositional Verification
Elemental analysis is a fundamental technique used to verify the empirical formula of a synthesized compound. For Lithium 4-cyanopyridine-2-carboxylate (C₇H₃N₂O₂Li), this involves the quantitative determination of its constituent elements: carbon, hydrogen, nitrogen, and lithium.
The analysis of carbon, hydrogen, and nitrogen is typically performed using a CHN analyzer, which involves the combustion of a small, precisely weighed sample. The resulting gaseous products (CO₂, H₂O, and N₂) are separated and quantified.
The lithium content can be determined using atomic absorption spectroscopy (AAS) or inductively coupled plasma-optical emission spectrometry (ICP-OES). thermofisher.comanalytik-jena.com These techniques involve dissolving the sample in an acidic solution and measuring the absorption or emission of light by lithium atoms at a characteristic wavelength. thermofisher.comanalytik-jena.com The agreement between the experimentally measured percentages and the calculated theoretical values is a strong indicator of the compound's purity and correct composition.
Table 2: Theoretical vs. Experimental Elemental Composition of C₇H₃N₂O₂Li
| Element | Theoretical % | Experimental % (Example) |
|---|---|---|
| Carbon (C) | 54.94 | 54.89 |
| Hydrogen (H) | 1.98 | 2.01 |
| Nitrogen (N) | 18.30 | 18.25 |
| Lithium (Li) | 4.53 | 4.50 |
Thermogravimetric Analysis (TGA) for Thermal Decomposition and Stoichiometric Insights
Thermogravimetric analysis (TGA) is employed to study the thermal stability and decomposition profile of Lithium 4-cyanopyridine-2-carboxylate. The analysis involves monitoring the change in mass of a sample as it is heated at a controlled rate in a specific atmosphere (e.g., nitrogen or air).
For many lithium carboxylates, thermal decomposition in an inert atmosphere results in the formation of lithium carbonate (Li₂CO₃) as the final solid residue. researchgate.net The TGA curve for Lithium 4-cyanopyridine-2-carboxylate would be expected to show a significant weight loss step corresponding to the decomposition and volatilization of the organic pyridine portion of the molecule. The process generally occurs at temperatures above 300-400°C for lithium carboxylates. researchgate.net
The stoichiometry of the decomposition can provide further confirmation of the compound's composition. The theoretical residual mass of Li₂CO₃ from the decomposition of C₇H₃N₂O₂Li can be calculated. Comparing this theoretical value with the experimental residual mass from the TGA curve helps verify the compound's structure and the presence of any solvated molecules (e.g., water), which would be observed as an initial weight loss at lower temperatures.
Table 3: Expected TGA Decomposition Data
| Parameter | Expected Value |
|---|---|
| Decomposition Onset Temperature | > 300 °C |
| Decomposition Pathway | 2 C₇H₃N₂O₂Li (s) → Li₂CO₃ (s) + Gaseous Products |
| Theoretical Residual Mass (Li₂CO₃) | 24.16% |
| Atmosphere | Nitrogen or Argon |
Powder X-ray Diffraction (PXRD) for Bulk Phase Purity and Polymorph Identification
Powder X-ray diffraction (PXRD) is a non-destructive analytical technique used to characterize the crystalline nature of a solid material. It is crucial for confirming the bulk phase purity of a synthesized batch of Lithium 4-cyanopyridine-2-carboxylate.
The PXRD pattern is a unique fingerprint for a specific crystalline solid. The experimental pattern of a newly synthesized sample is compared with a reference pattern, which can be generated from single-crystal X-ray diffraction data or obtained from crystallographic databases. A perfect match confirms the identity of the crystalline phase.
Furthermore, PXRD is highly sensitive to the presence of crystalline impurities, which would appear as additional peaks in the diffraction pattern. The technique is also essential for identifying the presence of different polymorphs (different crystalline forms of the same compound), which can have distinct physical properties. The sharpness and intensity of the diffraction peaks provide an indication of the sample's crystallinity. researchgate.net
Q & A
Q. How can conflicting data on the compound’s thermal stability be resolved?
- Methodological Answer : Discrepancies in decomposition temperatures (e.g., 150°C vs. 180°C) may arise from hydration states or impurities. Conduct thermogravimetric analysis (TGA) under controlled humidity and compare with differential scanning calorimetry (DSC) to identify phase transitions. Cross-validate with powder X-ray diffraction (PXRD) post-thermal treatment to detect structural changes .
Q. What strategies mitigate side reactions during the synthesis of lithium 4-cyanopyridine-2-carboxylate derivatives?
- Methodological Answer :
- Byproduct Identification : Use LC-MS to detect intermediates like unreacted 4-cyanopyridine or lithium carbonate.
- Reaction Tuning : Introduce chelating agents (e.g., crown ethers) to stabilize lithium ions and reduce nucleophilic attack on the cyanide group. Optimize stoichiometry via Job’s plot analysis to minimize excess reactants .
Q. How does lithium coordination influence the compound’s reactivity in catalytic applications?
- Methodological Answer : The lithium ion’s Lewis acidity enhances electrophilicity at the carboxylate group, enabling nucleophilic substitutions. Study this using kinetic isotope effects (KIE) in deuterated solvents or DFT calculations to map electron density distribution. Compare with sodium/potassium analogs to isolate lithium-specific effects .
Q. What in vitro assays are appropriate for evaluating the compound’s biological activity?
- Methodological Answer :
- Antimicrobial Screening : Use broth microdilution assays (CLSI guidelines) against Gram-positive/negative bacteria. Include cytotoxicity assays (e.g., MTT on mammalian cells) to assess selectivity.
- Mechanistic Probes : Employ fluorescence polarization to test binding affinity to bacterial topoisomerases or β-lactamases. Validate with knockout microbial strains to confirm target specificity .
Data Analysis and Interpretation
Q. How should researchers address reproducibility challenges in spectroscopic data?
- Methodological Answer : Standardize instrument calibration (e.g., NMR using tetramethylsilane) and sample preparation (e.g., degassing for UV-Vis). Use principal component analysis (PCA) to cluster spectral datasets and identify outliers. Publish raw data in repositories like PubChem or Zenodo for cross-lab validation .
Q. What statistical frameworks are robust for analyzing dose-response relationships in toxicity studies?
- Methodological Answer : Apply nonlinear regression models (e.g., Hill equation) to calculate EC values. Use ANOVA with post-hoc Tukey tests to compare group means. For small datasets, Bayesian hierarchical models improve uncertainty quantification. Report confidence intervals and effect sizes per ARRIVE guidelines .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
